1-Methylpiperidin-3-yl 2-methylbenzoate
Description
1-Methylpiperidin-3-yl 2-methylbenzoate is a synthetic organic compound featuring a piperidine ring substituted with a methyl group at the 3-position, esterified with a 2-methylbenzoate moiety. For instance, related benzoate esters, such as [1-methylpiperidin-3-yl]methyl 4-methylbenzenesulfonate (compound 74), have been synthesized and characterized via $^1$H NMR, suggesting shared synthetic pathways or spectroscopic features . The methylbenzoate group likely contributes to lipophilicity, while the piperidine ring may influence solubility and reactivity in catalytic or pharmaceutical contexts.
Properties
Molecular Formula |
C14H19NO2 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
(1-methylpiperidin-3-yl) 2-methylbenzoate |
InChI |
InChI=1S/C14H19NO2/c1-11-6-3-4-8-13(11)14(16)17-12-7-5-9-15(2)10-12/h3-4,6,8,12H,5,7,9-10H2,1-2H3 |
InChI Key |
UXMXABCZMXHXKC-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)OC2CCCN(C2)C |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OC2CCCN(C2)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzoate Esters with Piperidine/Piperazine Moieties
[1-Methylpiperidin-3-yl]methyl 4-methylbenzenesulfonate (74) :
- Structure : Combines a piperidine ring with a sulfonate ester instead of a benzoate.
- Reactivity : Used in nucleophilic substitution reactions, though incomplete conversion in reactions (e.g., with compound 69) suggests steric or electronic challenges compared to benzoate analogs .
- Applications : Intermediate in synthesizing bioactive molecules or ligands.
- Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate: Structure: Features a propenoyl linker and hydroxy group, introducing conjugation and hydrogen-bonding capacity. Synthesis: Prepared via multi-step organic reactions, with structural confirmation via X-ray crystallography . Applications: Potential in drug discovery due to its hybrid pharmacophoric groups.
Benzoate Derivatives with Functional Directing Groups
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide: Structure: Contains a benzamide core with an N,O-bidentate directing group. Applications: Catalyst in organic synthesis for regioselective transformations.
Comparative Data Table
Key Research Findings
Synthetic Challenges : Reactions involving piperidine-linked benzoates (e.g., compound 74) often require prolonged conditions or yield incomplete conversions, highlighting steric hindrance or electronic effects unique to these structures .
Structural Insights: X-ray crystallography remains critical for resolving complex substituents, as seen in methyl-propenoyl benzoates and liquid crystal derivatives .
Functional Diversity : The presence of directing groups (e.g., N,O-bidentate in benzamide derivatives) or polar substituents (e.g., fluoro/azo groups) expands applications from catalysis to materials science, unlike simpler methylbenzoates .
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